Sulfo saed

Label Transfer Crosslinking Span Region-Specific Labeling

Identifying unknown protein interactors without radiolabeling or secondary detection is a persistent bottleneck. Sulfo-SAED integrates three functionalities in one molecule: a sulfo-NHS ester for bait conjugation, a UV-photoactivatable phenyl azide for prey capture, and a latent coumarin fluorophore (Ex/Em 345-350/440-460 nm) that becomes fluorescent only upon crosslinking-enabling direct in-gel detection. The central disulfide bond allows reductive cleavage and covalent label transfer to the prey. Spacer arm: 23.6 Å. MW: 621.60. ≥95% purity.

Molecular Formula C21H21N5O9S3
Molecular Weight 583.6 g/mol
Cat. No. B15350602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo saed
Molecular FormulaC21H21N5O9S3
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSCCC(=S)ON3C(=O)CC(C3=O)S(=O)(=O)O
InChIInChI=1S/C21H21N5O9S3/c1-11-13-3-2-12(24-25-22)8-15(13)34-21(30)14(11)9-17(27)23-5-7-37-6-4-19(36)35-26-18(28)10-16(20(26)29)38(31,32)33/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,31,32,33)
InChIKeyOKCLAHRGFNTMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-SAED Reagent: Water-Soluble Fluorescent Label Transfer Crosslinker for Quantitative Protein Interaction Studies


Sulfo-SAED (Sulfosuccinimidyl 2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3′-dithiopropionate) is a heterobifunctional, photoactivatable, and thiol-cleavable crosslinking reagent designed for label transfer experiments [1]. It features an amine-reactive sulfo-NHS ester for covalent attachment to a 'bait' protein, a UV-photoactivatable phenyl azide group for non-specific capture of 'prey' protein interactors, and a central disulfide bond for cleavage and label transfer [1]. A key characteristic is its integrated fluorophore (coumarin derivative), which is non-fluorescent until photoactivation, enabling direct, quantitative tracking of the labeled prey protein via its distinct spectral properties (Ex: 345-350 nm; Em: 440-460 nm) and a large Stokes shift, eliminating the need for secondary detection reagents [1]. Its sulfonate group confers high water solubility, making it ideal for use in physiological aqueous buffers and for targeting extracellular or cell surface protein interactions [1].

Why Sulfo-SAED Cannot Be Substituted with Generic or Alternative Bioconjugation Reagents


Simply replacing Sulfo-SAED with another heterobifunctional crosslinker, such as a non-fluorescent diazirine (e.g., Sulfo-SDAD), a biotin-based label transfer reagent (e.g., Sulfo-SBED), or a non-cleavable fluorescent crosslinker (e.g., Sulfo-SAMCA), will fundamentally alter the experimental output and fail to achieve the specific goal of quantitative, covalent fluorescent tagging of an unknown interacting protein [2]. The unique combination of three integrated functionalities in a single molecule—a water-soluble reactive group, a latent fluorophore activated only upon successful crosslinking, and a cleavable spacer for label transfer—is required for this specific assay [2]. Substitution compromises key performance attributes: non-fluorescent crosslinkers lack the built-in detection handle, biotin-based systems introduce additional processing steps and cannot be used for direct in-cell tracking, and non-cleavable reagents yield a labeled complex rather than a liberated, tagged prey protein, preventing downstream analysis like size determination or cellular tracking [1]. The quantitative and specific evidence provided below delineates exactly how Sulfo-SAED differentiates itself from these closest functional analogs.

Sulfo-SAED Comparative Performance Evidence: Quantitative Differentiation from SAED, Sulfo-SAMCA, Sulfo-SBED, and Sulfo-SDAD


Crosslinking Span and Labeling Specificity: Sulfo-SAED vs. SAED

Sulfo-SAED provides a longer spacer arm (23.6 Å) compared to the shorter span of SAED (≤1.8 nm or ≤18 Å) [1][2]. This difference directly impacts the ability to crosslink proteins across larger interaction distances. While SAED's short span strictly limits labeling to very close contact regions, Sulfo-SAED's longer arm enables capture of interactions over a wider spatial range, increasing the probability of capturing a prey protein but with a trade-off in regional specificity. The data show a clear, quantifiable difference in the crosslinking constraint between the two reagents.

Label Transfer Crosslinking Span Region-Specific Labeling

Label Transfer Capability: Sulfo-SAED vs. Sulfo-SAMCA

A critical functional difference exists between Sulfo-SAED and Sulfo-SAMCA: cleavability. Sulfo-SAED contains a cleavable disulfide bond in its spacer arm (23.6 Å), allowing for the transfer of the fluorescent label to the prey protein after reduction [1]. In contrast, Sulfo-SAMCA has a non-cleavable cross-bridge (12.8 Å), meaning the label remains permanently attached to the bait protein or the crosslinked complex [2]. This is not a subtle difference but a categorical distinction in experimental capability. Only Sulfo-SAED enables the liberation and independent tracking of the labeled prey protein.

Label Transfer Protein Tracking Cleavable Crosslinker

Detection Mode and Workflow Complexity: Sulfo-SAED vs. Sulfo-SBED

Sulfo-SAED incorporates a latent coumarin fluorophore that becomes fluorescent (Ex: 345-350 nm, Em: 440-460 nm) upon photoactivation and crosslinking, allowing for direct, immediate detection of the labeled prey protein in gels or cells without further processing [1]. Its AMCA moiety exhibits a large Stokes shift, reducing background interference [1]. Sulfo-SBED, conversely, relies on a biotin handle for detection, which requires an additional, time-consuming blotting step with streptavidin-conjugated reporters, introducing variability and preventing real-time or in-cell tracking .

Detection Method Fluorescence Biotin Western Blot

Crosslinking Span: Sulfo-SAED vs. Sulfo-SDAD

The spacer arm length of a crosslinker provides a physical distance constraint for protein interactions. Sulfo-SAED has a spacer arm of 23.6 Å [1]. In contrast, the commonly used photoreactive crosslinker Sulfo-SDAD provides a longer crosslinking constraint of 29.28 Å, as empirically determined in cross-linking studies of calmodulin (CaM) and its complexes [2]. This quantifiable difference of approximately 5.7 Å means that Sulfo-SAED will impose a tighter distance constraint on potential protein-protein interactions compared to Sulfo-SDAD.

Crosslinking Span Distance Constraint Protein Complex

Optimal Use Cases for Sulfo-SAED: Evidence-Based Scenarios for Maximum Experimental Impact


Identification and Direct In-Gel Visualization of Novel Protein-Protein Interactions

Sulfo-SAED is ideally suited for identifying and visualizing unknown protein interaction partners ('prey') for a known 'bait' protein. The workflow involves conjugating the bait protein with Sulfo-SAED, incubating with a cell lysate or purified protein mixture, and photoactivating to crosslink to interacting partners. After reductive cleavage of the disulfide bond, the labeled prey proteins can be resolved by SDS-PAGE and visualized directly via in-gel fluorescence scanning, leveraging Sulfo-SAED's distinct spectral properties (Ex/Em: 345-350/440-460 nm) and large Stokes shift for high signal-to-noise detection [1]. This direct detection is a key advantage over biotin-based systems that require a Western blot. The quantifiable fluorescence also allows for comparative analysis of interaction strengths under different conditions.

Real-Time Tracking of Protein Complex Trafficking and Fate in Live Cells

Because Sulfo-SAED transfers a stable, covalent fluorescent label to the prey protein, it enables the tracking of that protein's subcellular localization and trafficking after dissociation from the bait. For example, a cell surface receptor (bait) can be labeled with Sulfo-SAED, allowed to interact with its ligand (prey), and then UV-crosslinked. Following cleavage, the now-fluorescent ligand can be tracked via live-cell fluorescence microscopy to observe its internalization, endosomal sorting, or degradation pathways, providing dynamic spatiotemporal information that static methods like co-immunoprecipitation cannot [1].

Region-Specific Probing of Protein Interaction Interfaces with Quantifiable Efficiency

When high-resolution mapping of an interaction interface is required, Sulfo-SAED's defined spacer arm length (23.6 Å) provides a key advantage over longer crosslinkers like Sulfo-SDAD (29.28 Å) [1][2]. By conjugating the bait protein at specific, known sites (e.g., engineered cysteine residues) with Sulfo-SAED, the crosslinked prey protein will only be labeled if its interaction site lies within a ~23.6 Å radius. This allows researchers to define 'interaction perimeters' and map the binding region with greater spatial constraint than possible with longer-span crosslinkers. The intrinsic fluorescence allows for easy quantification of crosslinking efficiency at each engineered site, providing a semi-quantitative map of the interaction landscape.

Orthogonal Validation in High-Throughput Crosslinking Mass Spectrometry (XL-MS) Pipelines

While diazirine-based crosslinkers like Sulfo-SDAD are popular in XL-MS for their high efficiency, the complementary photochemistry of Sulfo-SAED's phenyl azide group can provide orthogonal and confirmatory crosslinks. The distinct photoreactive chemistry can access different amino acid side chains or interaction surfaces that may be refractory to diazirine-based reagents [1]. Including Sulfo-SAED in a panel of crosslinkers for an XL-MS study can increase the depth and confidence of identified crosslinks, helping to build more robust and comprehensive protein interaction networks or structural models.

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